6-methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
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Overview
Description
6-methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C12H8F4O3 and its molecular weight is 276.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.04095676 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environment-Sensitive Fluorophores
Studies on similar fluorophores, such as 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, have revealed their potential as environment-sensitive fluorescent probes. These compounds exhibit almost no fluorescence in aprotic solvents but strongly fluoresce at long wavelengths in protic solvents. This property makes them applicable for developing new fluorogenic sensors that operate on an "off-on" mechanism in response to environmental changes (Uchiyama et al., 2006).
Antibacterial Evaluation
Another study synthesized a series of compounds related to 6-methoxy chromen-2-ones through a one-pot multicomponent reaction. These compounds were evaluated for their in vitro antibacterial activity against various bacterial strains. Some derivatives showed broad-spectrum antibacterial activity, offering insights into the structural requirements for antimicrobial efficacy (Velpula et al., 2015).
Phototransformation Studies
Phototransformation of certain chromen-4-ones, bearing methoxy and alkoxy groups, has been investigated, showing that upon UV light exposure, these compounds undergo regioselective photocyclisation and dealkoxylation. These reactions lead to the formation of complex structures, indicating potential for photodynamic therapy applications and the development of photoresponsive materials (Khanna et al., 2015).
Spectroscopic and Structural Analysis
The structural and electronic properties of tectorigenin, a compound structurally similar to 6-methoxy chromen-4-ones, have been studied using a combined experimental and theoretical approach. This includes vibrational spectroscopy, density functional theory (DFT), and various molecular modeling techniques to understand the stability, reactivity, and potential biological activities of such compounds (Shukla et al., 2020).
Novel Synthetic Approaches
Research into the synthesis and reactions of closely related compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, has provided new insights into synthetic chemistry. These studies explore novel pathways for creating complex chromen-4-one derivatives with potential for further chemical and biological investigation (Pimenova et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methoxy-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4O3/c1-18-6-2-3-9-7(4-6)8(17)5-10(19-9)12(15,16)11(13)14/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSWOQXNXPFGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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